molecular formula C21H21N3O B6427237 1-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole CAS No. 2034514-08-2

1-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B6427237
CAS No.: 2034514-08-2
M. Wt: 331.4 g/mol
InChI Key: AXKNDJRMSSWGQM-UHFFFAOYSA-N
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Description

1-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole ring fused with a pyrrolidine ring and a phenylcyclopropane moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and pyrrolidine-containing molecules. Examples include:

Uniqueness

1-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(1-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-20(21(11-12-21)16-6-2-1-3-7-16)23-13-10-17(14-23)24-15-22-18-8-4-5-9-19(18)24/h1-9,15,17H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKNDJRMSSWGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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